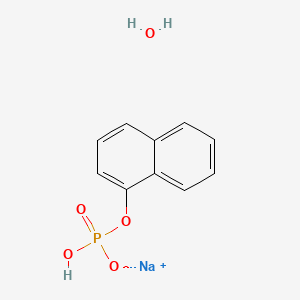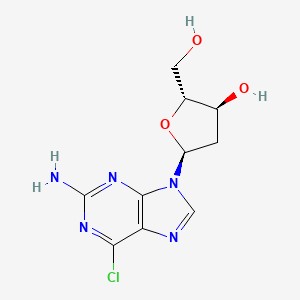
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related tetrahydrofuran derivatives often involves intricate chemical processes. For example, a method for synthesizing tetrahydrofuran amino acids involves using D-ribose as a starting material, demonstrating the complexity and precision required in synthesizing such compounds (Hungerford et al., 2000). Similarly, the synthesis of (2R,3S,5S)-2-acetoxy-3-fluoro-5-(p-toluoyloxymethyl)tetrahydrofuran as a key intermediate showcases the detailed steps and conditions necessary for producing nucleoside analogs (Jin et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of tetrahydrofuran derivatives and similar nucleoside analogs involves detailed investigation of their three-dimensional arrangements and bonding patterns. The crystalline structure of a nucleoside analogue, for instance, provides insights into its spatial configuration and interactions, which are crucial for understanding its biochemical behavior (Mazumder et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving tetrahydrofuran compounds can lead to the formation of various biologically active molecules. The reactivity of such compounds under different conditions highlights the significance of understanding their chemical properties. For example, studies have demonstrated the synthesis of COX-2 inhibitors from 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols, illustrating the potential for therapeutic application of these compounds (Singh et al., 2008).
Scientific Research Applications
Chemical Synthesis and Biomass Conversion
The conversion of plant biomass into valuable chemicals is a significant area of research where similar compounds are used. Chernyshev, Kravchenko, and Ananikov (2017) highlighted the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, an essential reagent in the chemical industry that could replace non-renewable hydrocarbon sources. This study elucidates the potential of biomass-derived chemicals for creating sustainable polymers, fuels, and functional materials, underlining the importance of such compounds in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).
Medicinal Chemistry and Drug Design
Ostrowski (2022) reviewed the significance of furan and thiophene heterocycles in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. This work underlines the critical role of such compounds in developing antiviral, antitumor, and other therapeutic agents. The study shows the potential of these heterocycles in bioisosteric replacement to optimize drug activity and selectivity, demonstrating the compound's relevance in drug discovery and development processes (Ostrowski, 2022).
Tautomerism and Molecular Interactions
Person et al. (1989) discussed the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria, providing insights into the structural and environmental influences on the stability and reactivity of nucleic acid components. This study is vital for understanding the molecular foundations of genetic information processing and mutations, highlighting the broader scientific implications of studying such compounds (Person et al., 1989).
Antimicrobial and Biopolymer Applications
Raafat and Sahl (2009) conducted a critical literature survey on chitosan, emphasizing its antimicrobial potential. While not directly related to the compound , this study exemplifies the broader context of research in developing biopolymeric materials with antimicrobial properties. It demonstrates the ongoing efforts to understand and utilize natural polymers in medical and food industries, showing the interconnection between chemical synthesis and biopolymer research (Raafat & Sahl, 2009).
properties
IUPAC Name |
(2R,3S,5S)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDIVMUMDVEFRG-JKUQZMGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

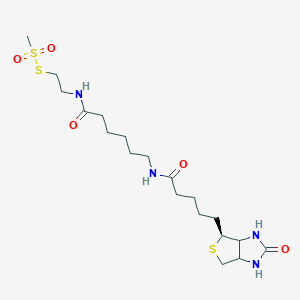
![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)

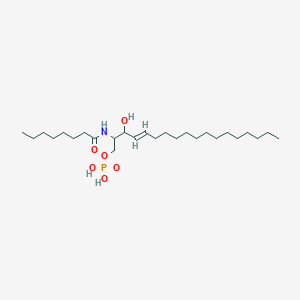
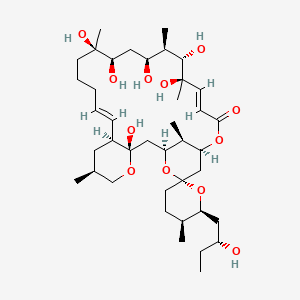
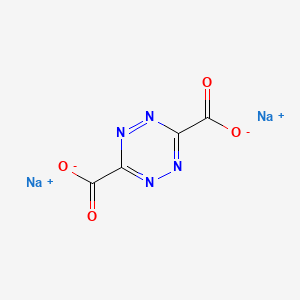
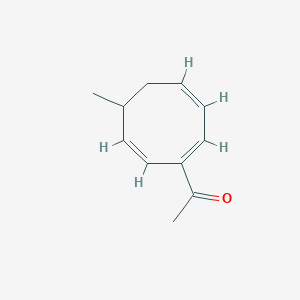
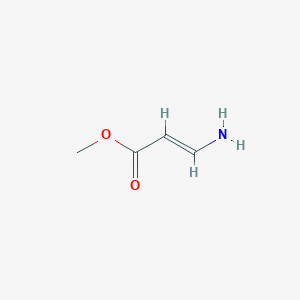

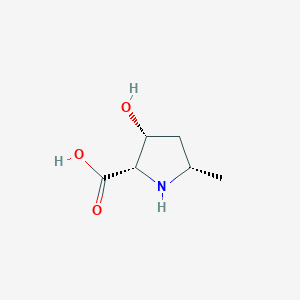
![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)
